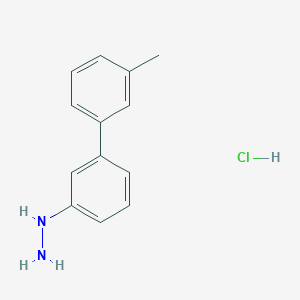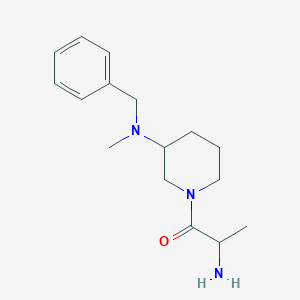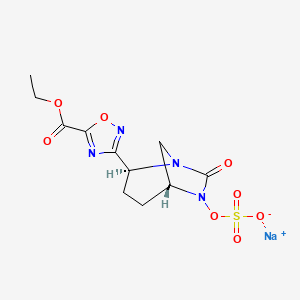
2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid is a chemical compound with the molecular formula C15H11NO4. It is known for its applications in various fields of scientific research, particularly in proteomics and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid typically involves the reaction of benzoyl chloride with glycine in the presence of a base, followed by cyclization and subsequent oxidation . The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvents: Commonly used solvents include ethanol and water
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Continuous Flow Systems: To ensure consistent production and quality control
Purification: Techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, water
Conditions: Reactions are typically carried out at room temperature to moderate temperatures (20-80°C)
Major Products Formed
Oxidation: Formation of benzoyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted benzoyl compounds.
Scientific Research Applications
2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry
Biology: Employed in proteomics research to study protein interactions and functions
Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmaceutical testing
Industry: Utilized in the production of various chemical intermediates and as a quality control standard
Mechanism of Action
The mechanism of action of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins involved in metabolic pathways
Pathways Involved: Inhibition or activation of enzymatic reactions, modulation of protein-protein interactions
Effects: Alteration of cellular processes, potential therapeutic effects in disease models.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt: A sodium salt derivative with similar properties and applications
Benzoyl Glycine: A related compound with different functional groups but similar synthetic routes
This compound Monosodium Salt: Another derivative with comparable uses in research
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility in research applications and potential therapeutic properties make it a valuable compound in scientific studies .
Properties
CAS No. |
126849-37-4 |
|---|---|
Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-(2-amino-3-benzoylphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C15H11NO4/c16-12-10(13(17)9-5-2-1-3-6-9)7-4-8-11(12)14(18)15(19)20/h1-8H,16H2,(H,19,20) |
InChI Key |
BWFGCYTTWWSVGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(=O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)



![(2R)-1-[(R)-(Dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14771557.png)
